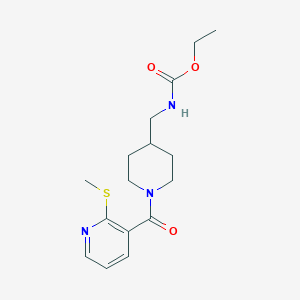
1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid, also known as NMDA receptor antagonist, is a chemical compound that has been widely studied for its potential in scientific research. This compound is a derivative of pyridine and is known to have several useful properties, including its ability to act as an NMDA receptor antagonist. In
Wirkmechanismus
The mechanism of action of 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid involves its ability to block the 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid receptor. 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid receptors are ionotropic glutamate receptors that are essential for many physiological processes, including learning and memory. By blocking these receptors, 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid can help researchers understand the role of these receptors in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid are still being studied. However, it is known that this compound can affect the activity of 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid receptors, which are essential for many physiological processes, including learning and memory. Therefore, the use of this compound can help researchers understand the role of these receptors in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid in lab experiments is its ability to act as an 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid receptor antagonist. This property of the compound can help researchers understand the role of these receptors in various physiological processes. However, one of the main limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid in scientific research. One of the main directions is the study of the role of 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid receptors in various physiological processes, including learning and memory. Another direction is the development of new compounds that can act as 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid receptor antagonists with improved properties, such as easier synthesis methods and better selectivity. Additionally, the use of this compound in drug discovery and development is also an area of future research.
Synthesemethoden
The synthesis method of 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid is a complex process that involves several steps. The first step is the reaction of 1-naphthaldehyde with malonic acid in the presence of acetic anhydride and piperidine. This reaction produces 1-(1-naphthyl) ethylidene malononitrile. The second step involves the reaction of the above compound with ethyl acetoacetate in the presence of sodium ethoxide. This reaction produces 1-(1-naphthyl) ethylidene ethylacetoacetate. The final step is the reaction of the above compound with hydrazine hydrate in the presence of acetic acid. This reaction produces 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has several scientific research applications. One of the main applications of this compound is its ability to act as an 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid receptor antagonist. 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid receptors are essential for many physiological processes, including learning and memory. Therefore, the use of 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid receptor antagonists like 1-Naphthalen-1-ylmethyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid can help researchers understand the role of these receptors in various physiological processes.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-6-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-16-9-8-14(17(20)21)11-18(16)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWLHNDBIKOZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=CC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-butyl-N-ethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2850139.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B2850141.png)
![[4-(3-Chloro-phenyl)-piperazin-1-yl]-(3-nitro-phenyl)-methanone](/img/structure/B2850143.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2850147.png)

![N-isopropylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2850150.png)






![3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2850162.png)